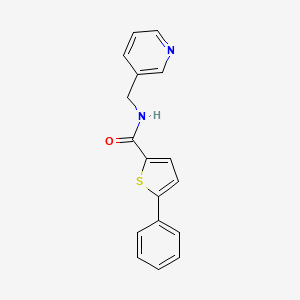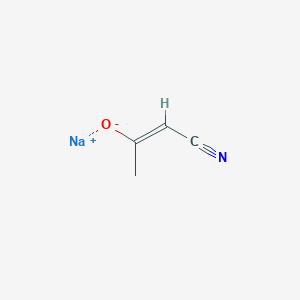
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CR8, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the family of propenamides and has been synthesized using various methods. CR8 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide involves the inhibition of CDKs. CDKs are activated by cyclins and play a key role in cell cycle progression. CDKs 1 and 2 are involved in the G1/S transition, while CDK9 is involved in the transcriptional regulation of genes involved in cell cycle progression. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide binds to the ATP-binding site of CDKs and prevents their activation. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that plays a key role in cell cycle regulation. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor that regulates the G1/S transition. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for CDKs, which reduces the risk of off-target effects. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for in vivo studies. However, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has not been extensively studied in animal models, which limits our understanding of its in vivo efficacy and toxicity.
Zukünftige Richtungen
There are several future directions for the study of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. One direction is to further investigate its potential applications in cancer research. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has shown promising results in vitro, but its in vivo efficacy and toxicity need to be further studied. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases. CDKs have been implicated in the pathogenesis of various neurodegenerative diseases, and (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide may have potential as a therapeutic agent. Finally, further studies are needed to optimize the synthesis and formulation of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, which could improve its solubility and bioavailability for use in lab experiments and potential clinical trials.
Synthesemethoden
The synthesis of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been reported in various scientific literature. One of the most commonly used methods involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of potassium carbonate and acetic acid. The resulting product is then treated with 2-bromo-3-nitropropene to yield (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. Other methods involve the use of different reagents and conditions, such as the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of sodium hydride and DMF.
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), a family of proteins that play a key role in cell cycle regulation. CDKs are frequently overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of CDKs 1, 2, and 9, which are involved in various stages of the cell cycle. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O4/c1-24-15-6-4-14(5-7-15)22-19(23)13(11-21)8-12-9-16(20)18(26-3)17(10-12)25-2/h4-10H,1-3H3,(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXUXDVSHNCQQ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)
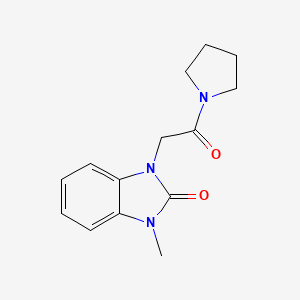
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
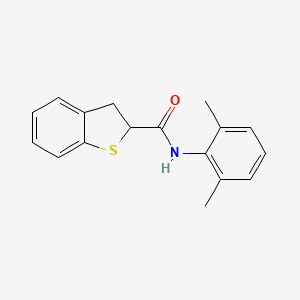
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
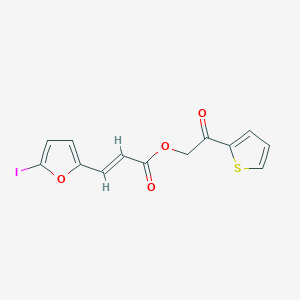
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)

